3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one typically involves the reaction of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with ω-chloro-2,4-dichlorophenyl-2-ethano . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
3-alkyl/aryl-6-(2’,4’-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These derivatives are synthesized using similar methods and have similar pharmacological profiles.
Properties
Molecular Formula |
C18H8Cl2N4O2S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C18H8Cl2N4O2S/c19-10-5-6-11(13(20)8-10)15-21-22-18-24(15)23-16(27-18)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H |
InChI Key |
QHBWJOKNZAZFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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